REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][C:10]([O:12]CC)=[O:11].[OH-].[Na+]>O>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][C:10]([OH:12])=[O:11] |f:1.2|
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Name
|
|
Quantity
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25.54 g
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Type
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reactant
|
Smiles
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FC1=C(C=CC=C1)CCC(=O)OCC
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Name
|
aqueous solution
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
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30 mL
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Type
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reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
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130 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling the mixture
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Type
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WASH
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Details
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was washed with diethyl ether (2×100 mL)
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Type
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TEMPERATURE
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Details
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The aqueous phase was chilled in an ice bath
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Type
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CUSTOM
|
Details
|
The white precipitate which formed
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Type
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FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed repeatedly with water
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Type
|
CUSTOM
|
Details
|
dried in a vacuum at 60° C. for 18 h
|
Duration
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18 h
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.66 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |